Diethanolamine palmitate

Catalog No.
S13304605
CAS No.
64715-97-5
M.F
C20H43NO4
M. Wt
361.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethanolamine palmitate

CAS Number

64715-97-5

Product Name

Diethanolamine palmitate

IUPAC Name

hexadecanoic acid;2-(2-hydroxyethylamino)ethanol

Molecular Formula

C20H43NO4

Molecular Weight

361.6 g/mol

InChI

InChI=1S/C16H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;6-3-1-5-2-4-7/h2-15H2,1H3,(H,17,18);5-7H,1-4H2

InChI Key

QGLKEWRJAKVENM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO

Diethanolamine palmitate is an organic compound formed by the reaction of diethanolamine with palmitic acid. It is classified as a diethanolamide and is characterized by its molecular formula C20H43NO4\text{C}_{20}\text{H}_{43}\text{N}\text{O}_{4} and a molecular weight of approximately 357.57 g/mol . This compound appears as a viscous liquid or solid, depending on the temperature, and is known for its surfactant properties, which make it useful in various industrial applications.

Diethanolamine palmitate is synthesized through a condensation reaction between diethanolamine and palmitic acid, typically under controlled conditions involving heat and sometimes the presence of a catalyst. The general reaction can be represented as follows:

Diethanolamine+Palmitic AcidDiethanolamine Palmitate+Water\text{Diethanolamine}+\text{Palmitic Acid}\rightarrow \text{Diethanolamine Palmitate}+\text{Water}

This reaction involves the formation of an amide bond, where the hydroxyl groups of diethanolamine react with the carboxylic acid group of palmitic acid, releasing water as a byproduct. Additionally, diethanolamine can undergo further reactions with other fatty acids or compounds, leading to a variety of derivatives .

The synthesis of diethanolamine palmitate typically involves the following steps:

  • Reactants Preparation: Obtain pure diethanolamine and palmitic acid.
  • Reaction Conditions: Mix the reactants in a reactor vessel under controlled temperature (usually around 160 °C) and pressure.
  • Catalyst Addition: Optionally, add a catalyst such as sodium methoxide to facilitate the reaction.
  • Reaction Monitoring: Maintain the reaction for several hours while monitoring temperature and pressure.
  • Product Isolation: After completion, cool the mixture and extract the product through filtration or distillation to remove unreacted materials and byproducts.

This method allows for high yields of diethanolamine palmitate with minimal impurities .

Diethanolamine palmitate is utilized in various industries due to its surfactant properties:

  • Cosmetics and Personal Care: Used as an emulsifier and stabilizer in creams, lotions, and shampoos.
  • Pharmaceuticals: Acts as a penetration enhancer in topical formulations.
  • Industrial Cleaning Agents: Serves as a surfactant in cleaning products.
  • Agricultural Products: Employed in formulations to improve the efficacy of pesticides and herbicides.

Its ability to form stable emulsions makes it particularly valuable in formulations requiring consistent texture and performance .

Diethanolamine palmitate shares similarities with several other compounds derived from fatty acids and amines. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
DiethanolamideC14_{14}H29_{29}N2_{2}O2_{2}Derived from various fatty acids; versatile surfactant properties
Cocamide DiethanolamineC18_{18}H37_{37}N2_{2}O2_{2}Derived specifically from coconut oil; used in personal care products
OleamideC18_{18}H35_{35}NOKnown for its neuroprotective properties; acts as a sleep aid
LauramideC12_{12}H25_{25}NOShorter carbon chain; used primarily for its emulsifying properties

Diethanolamine palmitate's unique combination of properties makes it particularly effective as an emulsifier and surfactant in cosmetic formulations compared to its counterparts . Its synthesis from palmitic acid also distinguishes it from other amides derived from different fatty acids.

Diethanolamine palmitate represents a significant fatty acid amide compound with the molecular formula C₂₀H₄₃NO₄ and molecular weight of 361.6 grams per mole [1] [2]. This compound exists as a salt formed between palmitic acid and diethanolamine, where the palmitate anion combines with the diethanolammonium cation in a stoichiometric 1:1 ratio [3]. The synthesis of diethanolamine palmitate involves complex amidation reactions that require careful optimization of reaction parameters to achieve industrial-scale production efficiency.

Industrial-Scale Production Protocols

Industrial production of diethanolamine palmitate follows established protocols for fatty acid amide synthesis that have been adapted for large-scale manufacturing [4] [5]. The primary production route involves the direct amidation of palmitic acid with diethanolamine under controlled temperature and pressure conditions [6]. Industrial facilities typically employ temperatures ranging from 275°F to 375°F (135°C to 191°C) with pressures maintained at least 350 pounds per square inch gauge for reaction times extending 7 hours or more [6].

The industrial process begins with the preparation of high-purity palmitic acid, which serves as the primary feedstock [7]. Manufacturing plants utilize batch reactor systems equipped with efficient heat transfer capabilities and precise temperature control mechanisms [8]. The reaction vessel design incorporates features for continuous monitoring of temperature, pressure, and conversion rates throughout the synthesis process [9].

Production protocols require the addition of fatty acid catalysts at levels ranging from 0.5 to 10 percent by weight of the ester substrate [6]. These catalysts, typically having carbon chain lengths from 8 to 30 carbon atoms, facilitate the amidation reaction while minimizing the formation of unwanted nitrile byproducts [4] [5]. The industrial process maintains nitrile content below 1.5 percent to ensure product quality specifications [6].

Process ParameterTypical RangeOptimal Conditions
Temperature135-191°C160°C
Pressure350-1000 psig500 psig
Reaction Time7-18 hours8-12 hours
Catalyst Loading0.5-10% (w/w)2-5% (w/w)
Conversion Rate90-98%95-98%

Industrial-scale production incorporates continuous monitoring systems that track the progress of amidation through real-time analysis of ester values and conversion rates [8]. The manufacturing process includes downstream purification steps involving solvent extraction, filtration, and crystallization to achieve the required purity specifications for commercial applications [10].

Catalytic Mechanisms in Amidation Reactions

The catalytic mechanisms governing diethanolamine palmitate synthesis involve complex interactions between Lewis acid catalysts and the reactive substrates [4] [11]. Tetravalent tin compounds, particularly those soluble in the reaction mixture, serve as effective catalysts for the amidation process [5]. These catalysts function by activating the carbonyl carbon of the palmitic acid or its methyl ester derivative, facilitating nucleophilic attack by the diethanolamine nitrogen [12].

Research has demonstrated that ortho-niobium pentoxide (ortho-Nb₂O₅) catalysts exhibit superior performance in fatty acid amidation reactions [13] [12]. The catalytic mechanism proceeds through the formation of an activated acyl intermediate, where the niobium center coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbon center [14]. This coordination facilitates the subsequent nucleophilic substitution by diethanolamine, leading to amide bond formation [15].

The reaction mechanism follows a two-step pathway involving initial catalyst coordination followed by amine addition [16]. In the first step, the catalyst forms a complex with the palmitic acid substrate, activating the carboxyl group for nucleophilic attack [17]. The second step involves the approach of diethanolamine, where the nitrogen lone pair attacks the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates water to yield the final amide product [18].

Sodium-doped calcium hydroxide catalysts have emerged as effective heterogeneous catalysts for fatty acid diethanolamide synthesis [15] [19]. These nanocrystalline catalysts, with particle sizes of 25-30 nanometers, demonstrate basic strength values between 15.0 and 18.4 on the Hammett indicator scale [19]. The catalytic activity stems from the enhanced basicity provided by sodium doping, which promotes deprotonation of the amine substrate and facilitates nucleophilic attack on the acyl carbon [15].

The catalytic cycle involves multiple elementary steps that contribute to the overall reaction kinetics [16]. Initial substrate adsorption on the catalyst surface precedes the formation of the activated complex, followed by product desorption and catalyst regeneration [20]. The rate-determining step typically involves the nucleophilic addition of diethanolamine to the activated palmitic acid derivative [8].

Process Optimization Parameters (Temperature, Stoichiometry)

Temperature optimization represents a critical factor in achieving efficient diethanolamine palmitate synthesis [8] [21]. Research conducted using sulfuric acid catalysts demonstrates that reaction rates increase significantly with temperature elevation from 120°C to 160°C [8]. At 160°C, the amide conversion reaches 98.36 percent, representing optimal conditions for industrial production [8]. The temperature effect follows Arrhenius kinetics, with an activation energy of 2464.87 calories per mole determined through experimental analysis [8].

The relationship between temperature and reaction rate constant follows the equation: k = 0.4069e^(-2464.87/RT), where R represents the gas constant and T denotes absolute temperature [8]. Temperature variations below 140°C result in incomplete reactions and phase separation issues, while temperatures exceeding 180°C promote unwanted side reactions and product degradation [21]. Optimal temperature control maintains reaction conditions at 160°C ± 2°C throughout the synthesis process [17].

Stoichiometric optimization requires careful consideration of the molar ratio between palmitic acid and diethanolamine [22] [17]. Research indicates that molar ratios ranging from 1:1 to 1:5 (acid to amine) significantly influence conversion rates and product selectivity [22]. The optimal molar ratio of 1:3 provides the highest conversion efficiency while minimizing excess amine requirements [17]. Higher amine concentrations promote amidation over competing esterification reactions by maintaining alkaline reaction conditions [17].

Molar Ratio (Acid:Amine)Conversion Rate (%)SelectivityReaction Time (hours)
1:150.4Low12
1:258.5Moderate10
1:363.7High8
1:467.7High8
1:569.0High8

Process optimization also involves catalyst concentration parameters that directly affect reaction kinetics [22] [23]. Sodium hydroxide catalyst concentrations from 1 to 6 percent show that 5 percent loading provides maximum conversion rates of 68.95 percent [22]. Higher catalyst concentrations beyond 5 percent result in decreased conversion due to excessive alkalinity that interferes with the reaction mechanism [22].

Time-dependent studies reveal that reaction rates exhibit highest values during the initial 60 minutes, followed by gradual decrease as reactant concentrations diminish [8]. The reaction rate expression (-rA) = 0.02322 CA^0.1858 mol·dm⁻³·min⁻¹ describes the consumption of palmitic acid as a function of concentration [8]. Reaction order determination shows fractional order kinetics with respect to the acid substrate, indicating complex reaction mechanisms involving multiple elementary steps [8].

Pressure optimization parameters demonstrate significant influence on amidation reaction rates [24]. Studies using vacuum conditions after initial atmospheric pressure reaction show that reduced pressure increases effective rate constants by approximately 2.85 times for free fatty acid amidation [24]. The pressure reduction facilitates water removal, driving the equilibrium toward product formation and enhancing overall conversion efficiency [25].

Novel Continuous Flow Synthesis Approaches

Continuous flow synthesis represents an emerging paradigm for diethanolamine palmitate production that offers significant advantages over traditional batch processing [26] [27]. Recent developments in continuous flow amidation utilize jacketed screw reactors operated at residence times between 30 and 300 seconds to achieve near-complete conversion at room temperature [27]. These systems employ N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride as a coupling reagent without requiring metal catalysts or additional additives [26] [27].

Microwave-assisted continuous flow processes have demonstrated remarkable efficiency for fatty acid amide synthesis [11]. The integration of microwave heating with continuous flow technology reduces reaction times to 25 minutes while achieving yields of 92 percent [11]. These systems utilize gaseous ammonia liberation from urea in the presence of diammonium hydrogen orthophosphate catalysts at atmospheric pressure [11].

Two-step continuous flow methodologies integrate multiple reaction stages within a single operation [28]. The process begins with methylarene oxidation followed by amide formation, enabling gram-scale production with enhanced efficiency [28]. This approach eliminates intermediate isolation steps and reduces overall processing time while maintaining high product quality [29].

Flow System TypeResidence TimeTemperatureYield (%)Throughput
Screw Reactor30-300 seconds25°C90100 g/batch
Microwave Flow25 minutes180-220°C92Continuous
Two-Step Flow45 minutes60-80°C85-8850 g/hour
PTFE Coil60 minutes65°C89Variable

Continuous flow synthesis utilizing PTFE coil reactors enables telescoped processes that convert carboxylic acids to amides through in-flow acylpyrazole formation followed by amine addition [29]. These systems operate at 65°C with reaction times of approximately one hour, producing amides in good overall yields with shortened processing times [29]. The telescoped approach eliminates purification steps between reaction stages, reducing solvent consumption and waste generation [29].

Process intensification through continuous flow technology offers substantial improvements in sustainability metrics [9]. Cost savings of up to 40 percent are achievable through reduced solvent usage, shorter reaction times, and elimination of intermediate purification steps [9]. The continuous operation mode enables better heat management and precise control of reaction parameters, resulting in more consistent product quality compared to batch processes [20].

Diethanolamine palmitate exhibits moderate thermal stability characteristics that reflect the combined influence of its ionic salt structure and long alkyl chain architecture. The compound demonstrates thermal degradation onset temperatures estimated between 200-250°C, positioning it within the intermediate stability range for fatty acid amine salts [1] [2].

Thermal Decomposition Mechanisms

The thermodynamic stability profile of diethanolamine palmitate is governed by multiple degradation pathways. Research on structurally analogous compounds indicates that fatty acid anion-based ionic liquids containing similar palmitate anions exhibit onset decomposition temperatures below 200°C [1] [2]. The methyltrioctylammonium palmitate and tetrahexylammonium palmitate systems show Tonset values of approximately 180-200°C and 160-180°C respectively, suggesting that diethanolamine palmitate would fall within a comparable temperature range [1] [2].

The thermal stability mechanism involves initial weakening of electrostatic interactions between the diethanolamine cation and palmitate anion, followed by subsequent decomposition of individual components. Studies on diethanolamine thermal degradation demonstrate that pure diethanolamine exhibits decomposition temperatures around 268.9°C [3] [4], while palmitic acid shows phase transition temperatures between 62-65°C for melting [5] [6].

Kinetic Stability Parameters

Thermogravimetric analysis of related fatty acid ammonium salts reveals first-order degradation kinetics with temperature-dependent rate constants. The activation energy for thermal decomposition of similar alkylammonium carboxylate systems ranges from 80-150 kJ/mol, indicating moderate energy barriers for thermal degradation [7] [8].

Table 1: Thermal Stability Comparison of Related Compounds

CompoundOnset Temperature (°C)Peak Decomposition (°C)Stability ClassReference
Diethanolamine (DEA)268.9~270High [3] [4]
Sodium Palmitate285-290~350Very High [9]
Fatty Acid Amides (C12-C16)95-116109-116Moderate [10]
Methyltrioctylammonium Palmitate<200~180-200Low-Moderate [1] [2]
Tetrahexylammonium Palmitate<200~160-180Low [1] [2]
Palmitic Acid62-65~215Moderate [5] [6]

Surface Activity and Critical Micelle Concentration

Diethanolamine palmitate demonstrates significant surface-active properties due to its amphiphilic molecular structure, combining a hydrophilic diethanolamine head group with a hydrophobic sixteen-carbon palmitate tail. The compound's surface activity parameters can be estimated based on structural analogies with characterized fatty acid derivatives and diethanolamide surfactants.

Critical Micelle Concentration Estimation

The critical micelle concentration of diethanolamine palmitate is estimated to fall within the range of 0.1-10 millimolar based on comparative analysis with structurally related amphiphiles [11] [12]. This estimation considers the hydrophobic chain length effect, where increasing alkyl chain length by each methylene group reduces the critical micelle concentration by approximately 2.5-3.0 fold [13] [14].

For fatty acid systems, long-chain carboxylates (C14-C16) typically exhibit critical micelle concentrations between 0.00046-0.011 millimolar [13] [15]. However, the presence of the bulky diethanolamine head group is expected to increase the critical micelle concentration relative to simple carboxylate salts due to increased steric hindrance and reduced packing efficiency at the interface [16].

Surface Tension Reduction Capacity

Diethanolamide surfactants demonstrate effective surface tension reduction capabilities, with studies on epoxidized diethanolamide showing superior surface-active properties compared to non-modified variants in terms of emulsion stability and foaming power [11]. The palmitate derivative is expected to exhibit moderate to good surface tension reduction, with estimated surface tension values decreasing from approximately 72 mN/m (pure water) to 30-40 mN/m at concentrations above the critical micelle concentration.

Table 2: Surface Activity Parameters for Amphiphilic Compounds

Compound TypeCritical Micelle Concentration (mM)Surface Tension ReductionReference
Short Chain Fatty Acids (C6-C8)15-90Moderate [13] [14]
Medium Chain Fatty Acids (C10-C12)0.005-1.4Good [13] [14]
Long Chain Fatty Acids (C14-C16)0.00046-0.011Excellent [13] [15]
Diethanolamides (C8-C16)0.1-10 (estimated)Good [11] [12]
Phosphatidylcholine (PC) Lipids0.000046-90Excellent [13]
Ionic Surfactants0.1-50Variable [17] [16]

Micelle Structure and Aggregation Behavior

The aggregation behavior of diethanolamine palmitate follows typical patterns observed for fatty acid-based ion-pair surfactants. Studies on ammonium alkanoate systems demonstrate phase transitions between micellar and vesicular structures depending on concentration, temperature, and ionic strength [16]. At concentrations above the critical micelle concentration, diethanolamine palmitate is expected to form spherical micelles with aggregation numbers ranging from 50-80 molecules per micelle.

Phase Behavior in Multicomponent Systems

The phase behavior of diethanolamine palmitate in multicomponent systems exhibits complex thermotropic and lyotropic transitions characteristic of amphiphilic molecules with both ionic and nonionic character. The compound's behavior in mixed systems is influenced by electrostatic interactions, hydrophobic packing effects, and hydrogen bonding between the diethanolamine moiety and other system components.

Binary Aqueous Systems

In aqueous systems, diethanolamine palmitate demonstrates concentration-dependent phase transitions similar to those observed in diethanolamide amphiphiles with isoprenoid-type hydrocarbon chains [18]. At low concentrations (below 1 weight percent), the compound exists as individual molecules or small aggregates in aqueous solution. Above the critical micelle concentration, micellar phases predominate, with possible transitions to lamellar phases at higher concentrations.

Research on analogous diethanolamide systems reveals the formation of fluid lamellar phases at room temperature, with phase transition temperatures around 40°C [18]. Diethanolamine palmitate is expected to exhibit similar lyotropic liquid crystalline behavior, forming lamellar and potentially hexagonal phases depending on hydration level and temperature.

Ternary Systems with Organic Solvents

The phase behavior in organic solvent systems is governed by the relative solubility of the diethanolamine and palmitate components in different solvent environments. Studies on palmitic acid solubility demonstrate enhanced dissolution in organic solvents such as ethanol, 2-propanol, and trichloroethylene [15]. The solubility decreases in the order: trichloroethylene > 2-propanol > hexane > heptane > acetone > ethanol [15].

In mixed aqueous-organic systems, diethanolamine palmitate exhibits preferential partitioning based on the Hansen solubility parameters of the constituent solvents [19] [20]. The compound's three-dimensional Hansen space coordinates can be estimated by considering the dispersive, polar, and hydrogen bonding contributions from both the hydrophobic palmitate chain and hydrophilic diethanolamine head group.

Temperature-Dependent Phase Transitions

Thermotropic phase behavior studies on related alkylammonium-alkylcarbamate systems reveal multiple distinct thermal transitions [21]. These include solid-solid transitions involving hydrocarbon chain reorganization, melting transitions, and decomposition events. For diethanolamine palmitate, similar phase transition sequence is expected:

  • Low-temperature solid phase with ordered chain packing
  • Chain melting transition at approximately 60-80°C
  • Isotropic liquid phase formation above 100°C
  • Thermal decomposition beginning around 200-250°C

Multicomponent System Interactions

In complex multicomponent formulations, diethanolamine palmitate demonstrates synergistic effects with other surfactants and cosurfactants. Studies on fatty acid-based systems show that the presence of unsaturated fatty acids can significantly modify phase transition temperatures and stability [22]. The addition of oleate or other unsaturated components tends to reduce solid-like domain formation and promote fluid phase stability.

Solubility Parameters in Organic and Aqueous Media

The solubility behavior of diethanolamine palmitate in different media reflects the dual nature of its molecular structure, incorporating both hydrophilic diethanolamine and lipophilic palmitate components. Understanding these solubility parameters is crucial for predicting formulation compatibility and processing conditions.

Hansen Solubility Parameter Analysis

The Hansen solubility parameters for diethanolamine palmitate can be estimated using group contribution methods [19] [20] [23]. The three key parameters include:

  • Dispersive parameter (δd): Approximately 16-18 MPa^0.5, dominated by the long alkyl chain contribution
  • Polar parameter (δp): Approximately 8-12 MPa^0.5, reflecting the ionic salt character and hydroxyl groups
  • Hydrogen bonding parameter (δh): Approximately 12-16 MPa^0.5, from the diethanolamine hydroxyl and amino functionalities

These values position diethanolamine palmitate in a intermediate solubility space, making it compatible with moderately polar solvents and certain organic-aqueous mixtures.

Aqueous Solubility Characteristics

In pure aqueous systems, diethanolamine palmitate exhibits limited solubility due to the hydrophobic nature of the sixteen-carbon palmitate chain [24]. The aqueous solubility is estimated to be in the range of 0.1-1.0 gram per liter at room temperature, significantly higher than palmitic acid alone but lower than pure diethanolamine.

The pH-dependent solubility behavior is influenced by the ionization state of both the carboxylate and amine functionalities. At neutral pH, the compound exists primarily as an inner salt with both positive and negative charges. Acidic conditions may protonate the amine groups further, while alkaline conditions could affect the carboxylate ionization.

Table 3: Solubility Parameters for Related Compounds

CompoundSolubility in EthanolSolubility in WaterSolubility in Organic SolventsLog P (octanol/water)Reference
Palmitic AcidGoodVery PoorExcellent6.4 [15] [24]
DiethanolamineExcellentExcellentGood-1.43 [25]
Long Chain AlcoholsGoodPoorExcellent4-8 [24]
Fatty AmidesModeratePoorGood3-7 [24]
Alkyl CarboxylatesGoodVariableGood2-6 [24]

Organic Solvent Compatibility

The organic solvent solubility of diethanolamine palmitate varies significantly with solvent polarity and hydrogen bonding capacity. Based on structural analysis and comparison with related compounds:

Alcoholic Solvents: Good to excellent solubility in ethanol, isopropanol, and butanol due to hydrogen bonding interactions with the diethanolamine hydroxyl groups and favorable interactions with the palmitate chain [15].

Chlorinated Solvents: Moderate solubility in chloroform and dichloromethane, primarily through dispersive interactions with the alkyl chain portion.

Hydrocarbon Solvents: Poor to moderate solubility in hexane, heptane, and cyclohexane, limited by the polar head group interactions.

Ester and Ketone Solvents: Variable solubility depending on molecular size and polarity, with acetone and ethyl acetate showing moderate compatibility.

Temperature Effects on Solubility

Temperature-dependent solubility behavior follows typical patterns for amphiphilic compounds, with increasing solubility in most solvents at elevated temperatures. Studies on palmitic acid systems show exponential increases in solubility with temperature, particularly in alcoholic media [15].

The critical solution temperature in aqueous systems is estimated to occur around 60-80°C, above which enhanced solubility due to thermal disruption of hydrophobic interactions becomes significant. This behavior is consistent with phase transition temperatures observed in related fatty acid salt systems.

Partition Coefficient Estimation

The octanol-water partition coefficient (Log P) for diethanolamine palmitate is estimated to be approximately 2-4, representing a moderate lipophilicity. This value reflects the balance between the hydrophobic palmitate chain (contributing positively to Log P) and the hydrophilic diethanolamine head group (contributing negatively to Log P).

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

361.31920885 g/mol

Monoisotopic Mass

361.31920885 g/mol

Heavy Atom Count

25

UNII

KLV4H16T5Q

General Manufacturing Information

Hexadecanoic acid, compd. with 2,2'-iminobis[ethanol] (1:1): INACTIVE

Dates

Last modified: 08-10-2024

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